molecular formula C28H35BFNO3Si B1408538 (4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)-2-fluorophenyl)boronic acid CAS No. 1704096-87-6

(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)-2-fluorophenyl)boronic acid

Cat. No. B1408538
M. Wt: 491.5 g/mol
InChI Key: SWYVXBNWVJVKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with the CAS number 1704082-69-8 . It’s used for pharmaceutical testing and can be purchased from various suppliers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antiosteoclast Activity : A study by Reddy et al. (2012) describes the synthesis of a family of boronates, similar in structure to the specified compound, showing moderate to high antiosteoclast and osteoblast activity. This research demonstrates the potential for such compounds in bone-related therapies.

  • Fluorescent Molecular Rotors and Organoboron Compounds : Ibarra-Rodrı Guez et al. (2017) explored the synthesis and characterization of new fluorescent molecular rotors derived from Schiff bases, related to the specified compound, highlighting their applications in bioimaging and cytotoxicity studies (Ibarra-Rodrı Guez et al., 2017).

  • Large-Scale Chiral Synthesis of Piperidine Derivatives : Lau et al. (2002) discussed the synthesis of protected 2-substituted 4-oxo-piperidine derivatives, relevant to the structural family of the specified compound. This research contributes to the understanding of large-scale synthesis processes in medicinal chemistry (Lau et al., 2002).

Biological and Medicinal Research

  • Antimycobacterial Activity of Spiro-Piperidin-4-Ones : Kumar et al. (2008) described the synthesis and evaluation of spiro-piperidin-4-ones for their activity against Mycobacterium tuberculosis. The study showcases the potential of piperidine derivatives in antimicrobial research (Kumar et al., 2008).

  • Antilipidemic Activity of Piperidine Derivatives : Research by Ohno et al. (1999) on the synthesis and biological evaluation of piperidine derivatives for antilipidemic activity further illustrates the therapeutic potential of this class of compounds (Ohno et al., 1999).

Material Science and Sensing Applications

  • Boronic Acid Derivatives for Glucose Sensing : Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid, a compound structurally similar to the specified one, for its application in glucose sensing materials, highlighting the use of boronic acid derivatives in sensor technology (Das et al., 2003).

  • Colorimetric Sensing of Fluoride Ions : Wade and Gabbaï (2009) synthesized cationic boron compounds for anion reception, demonstrating the utility of boronic compounds like the specified one in colorimetric sensing applications (Wade & Gabbaï, 2009).

properties

IUPAC Name

[4-[[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]methyl]-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35BFNO3Si/c1-28(2,3)35(24-10-6-4-7-11-24,25-12-8-5-9-13-25)34-23-16-18-31(19-17-23)21-22-14-15-26(29(32)33)27(30)20-22/h4-15,20,23,32-33H,16-19,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYVXBNWVJVKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35BFNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)-2-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)-2-fluorophenyl)boronic acid
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(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)-2-fluorophenyl)boronic acid
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(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)-2-fluorophenyl)boronic acid
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(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)-2-fluorophenyl)boronic acid
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(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)-2-fluorophenyl)boronic acid
Reactant of Route 6
(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)-2-fluorophenyl)boronic acid

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